molecular formula C18H21NO3 B5813857 3,4-diethoxy-N-(4-methylphenyl)benzamide

3,4-diethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5813857
M. Wt: 299.4 g/mol
InChI Key: FSIIIGANVDZXFG-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C19H23NO3 It is a benzamide derivative, characterized by the presence of two ethoxy groups at the 3 and 4 positions of the benzene ring, and a 4-methylphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-methylaniline.

    Amidation Reaction: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine (Et3N) to form this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

    Reduction: Formation of 3,4-diethoxy-N-(4-methylphenyl)benzylamine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

3,4-diethoxy-N-(4-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(4-methylphenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-diethoxy-N-phenylbenzamide: Lacks the 4-methyl group on the phenyl ring.

    3,4-diethoxy-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

3,4-diethoxy-N-(4-methylphenyl)benzamide is unique due to the presence of both ethoxy groups and a 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

3,4-diethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-11-8-14(12-17(16)22-5-2)18(20)19-15-9-6-13(3)7-10-15/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIIIGANVDZXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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